

# Advanced Spectroscopic Characterization: 3-Amino-5-methylhexan-1-ol

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## Compound of Interest

Compound Name: 3-Amino-5-methylhexan-1-ol

CAS No.: 906075-34-1

Cat. No.: B2520278

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## Executive Summary & Application Context

**3-Amino-5-methylhexan-1-ol** is the reduced alcohol form of

-homoleucine. Unlike standard

-amino alcohols (like Leucinol), this molecule contains an additional methylene spacer (

) between the chiral center and the hydroxyl group.

- Primary Application: Synthesis of renin inhibitors, HIV protease inhibitors, and macrocyclic peptidomimetics.

- Critical Quality Attribute: Distinguishing the

-amino alcohol scaffold from

-amino impurities and verifying the removal of Boc-protecting groups.

## Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this standardized protocol. This workflow is designed to eliminate ambiguity caused by exchangeable protons (

,

).

## Sample Preparation

- Mass: Weigh 10–15 mg of the oily residue or semi-solid.
- Solvent A (Structural Assignment): Dissolve in 0.6 mL  
(Chloroform-d, 99.8% D) containing 0.03% TMS.
  - Why:  
allows observation of exchangeable protons (broad singlets) and provides distinct splitting patterns for the methylene backbone.
- Solvent B (Validation): If peaks overlap (common in the 1.2–1.6 ppm region), prepare a second sample in  
  
or add 2 drops of  
  
to the  
  
tube ("  
  
shake").
  - Why: This collapses the  
  
and  
  
signals and simplifies the coupling of protons on C1 and C3.

## Acquisition Parameters

- Frequency: 400 MHz or higher (recommended for resolving the diastereotopic C1 protons).

- Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of methyl groups with longer relaxation times.
- Scans: 16–32 scans are sufficient for this concentration.

## Spectral Analysis: The Product vs. Alternatives

### A. Structural Numbering

For this analysis, we utilize the following numbering scheme based on the IUPAC name **3-Amino-5-methylhexan-1-ol**:

[1][2][3][4]

### B. <sup>1</sup>H NMR Peak Assignment (in

)

Position	Proton Type	Shift ( , ppm)	Multiplicity	Integration	Coupling ( ) / Notes
C5-Me	Methyls	0.89 – 0.92	Doublet (d)	6H	Characteristic isopropyl doublet.  .[4]
C4	Methylene	1.15 – 1.30	Multiplet (m)	2H	Diastereotopic protons; often overlap with C2 or C5-H.
C2	Methylene	1.45 – 1.60	Multiplet (m)	2H	Key Differentiator. The "homo" spacer. distinct from Leucinol.
C5	Methine	1.60 – 1.75	Multiplet (m)	1H	Overlaps with C2; forms the base of the isopropyl group.
Exch.		2.0 – 3.5	Broad Singlet	3H	Highly variable. Shifts downfield with concentration (H-bonding). Disappears in

C3	Methine (to N)	2.95 – 3.10	Multiplet (m)	1H	Chiral center. Complex splitting due to neighboring C2 and C4.
C1	Methylene (to O)	3.65 – 3.80	Triplet / Multiplet	2H	Diagnostic. In -amino alcohols, this is a triplet (or pseudo-triplet) due to C2. In -amino alcohols, this is an ABX system.

## Comparative Analysis: Product vs. Analogs

This section objectively compares **3-Amino-5-methylhexan-1-ol** with its most common structural analog (Leucinol) and its protected precursor.

### Comparison 1: Chain Length Verification (vs. Leucinol)

Scenario: You need to confirm you have the

-homo analog and not the standard amino alcohol (Leucinol).

Feature	3-Amino-5-methylhexan-1-ol (Product)	Leucinol (Alternative)	Causality / Explanation
C1 Splitting	Triplet-like (3.7)	ABX Multiplet (3.3 – 3.6)	In Leucinol, C1 is directly attached to the chiral center, making the protons highly diastereotopic (distinct shifts). In the product, the C2 spacer reduces this magnetic non-equivalence.
C3/C2 Shift	Methine ( ) at 3.0	Methine ( ) at 2.8	The electronic environment differs. In Leucinol, the methine is flanked by and Isobutyl. In the product, it is flanked by and Isobutyl.
Backbone	Two signals (C2 & C4)	One signal (Isobutyl)	The product shows an extra methylene integral (2H) in the 1.4–1.6 ppm region.

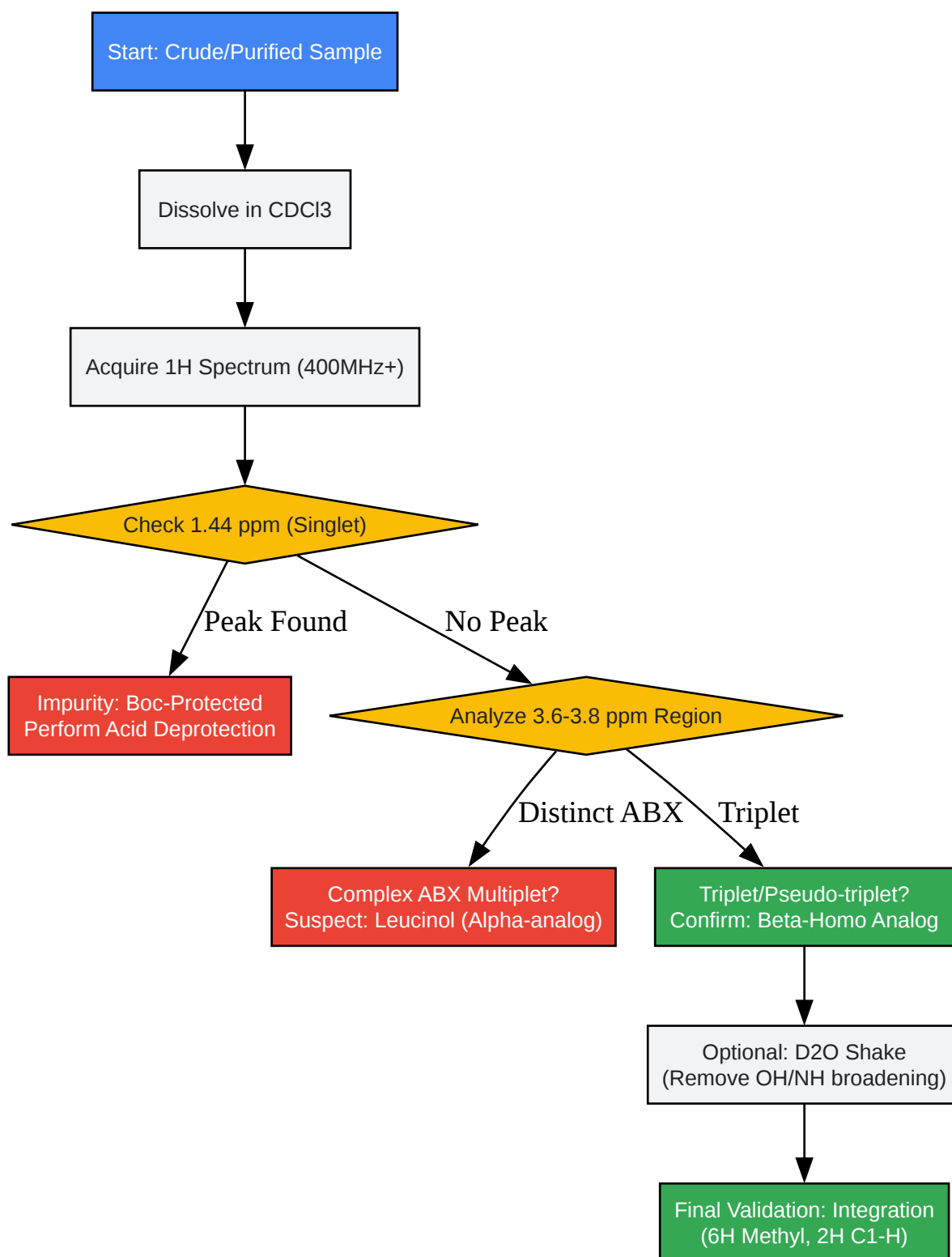
## Comparison 2: Purity Verification (vs. Boc-Protected Intermediate)

Scenario: Confirming complete deprotection of tert-butyl carbamate.

Feature	Free Amine (Product)	Boc-Protected (Impurity)	Diagnostic Action
Boc Signal	Absent	Singlet at 1.44 (9H)	Any sharp singlet at 1.44 ppm indicates incomplete deprotection.
NH Signal	Broad, variable (2-3)	Doublet (4.5 – 5.0)	The carbamate NH is less acidic but shows distinct coupling to the C3 methine (doublet) in .
C3 Shift	3.0	3.6 – 3.8	The electron-withdrawing Boc group shifts the chiral methine downfield by ~0.7 ppm.

## Visualization: Analysis Workflow

The following diagram outlines the logical flow for characterizing this molecule, including decision nodes for troubleshooting spectral overlaps.



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Figure 1: Decision tree for verifying **3-Amino-5-methylhexan-1-ol** identity and purity using 1H NMR.

## Troubleshooting & Common Impurities

- Impurity: 3-Amino-5-methylhexanoic acid (Precursor)[5]
  - Detection: Look for the absence of the C1-methylene triplet at 3.7 ppm. Instead, look for an alpha-proton shift near 3.2 ppm and a missing alcohol signal.
  - Remedy: The acid is insoluble in  
  
(unless esterified). If the sample is not dissolving, it may still be the salt form of the acid or the amine hydrochloride.
- Salt Form (Hydrochloride):
  - If the sample is the HCl salt, the spectrum in  
  
will be poor or broadened.
  - Protocol: Switch solvent to  
  
or  
  
. In  
  
, the  
  
protons appear as a broad singlet near  
  
8.0.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57368607, (S)-3-amino-5-methylhexan-1-ol. Retrieved from [\[Link\]](#)
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## Sources

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